TBK1 inhibitor-1

Kinase inhibition IC50 Biochemical assay

TBK1 inhibitor-1 (TBK1/IKKε-IN-5) is an aminotriazine dual kinase inhibitor with sub-nanomolar TBK1 potency (IC₅₀ 1 nM) and balanced IKKε co-inhibition (5.6 nM). Unlike BX795 (PDK1/ULK1 off-targets) or amlexanox (µM potency), it achieves robust in vivo target engagement at low nM levels with oral bioavailability. Validated for combination with anti-PD-1/PD-L1 in syngeneic tumor models, ex vivo T-cell activation (2–3× IL-2/IFN-γ at 1 µM), and KRAS-mutant synthetic lethality studies. The preferred chemical probe for chronic oral dosing in tumor-immune microenvironment reprogramming.

Molecular Formula C29H32N6O3
Molecular Weight 512.61
Cat. No. B1193748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBK1 inhibitor-1
SynonymsTBK1 inhibitor-1
Molecular FormulaC29H32N6O3
Molecular Weight512.61
Structural Identifiers
SMILESN#CC1=CC(C2=NC(CC3=CC=C(N4CCN(C5COC5)CC4)C=C3)=NC=N2)=CC=C1OC6CCOCC6
InChIInChI=1S/C29H32N6O3/c30-17-23-16-22(3-6-27(23)38-26-7-13-36-14-8-26)29-32-20-31-28(33-29)15-21-1-4-24(5-2-21)34-9-11-35(12-10-34)25-18-37-19-25/h1-6,16,20,25-26H,7-15,18-19H2
InChIKeyVLXPSVNUEAEZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TBK1 inhibitor-1: Potent and Orally Active Dual TBK1/IKKε Inhibitor for Cancer Immunity and Inflammatory Disease Research


TBK1 inhibitor-1, also designated as TBK1/IKKε-IN-5 or compound 1 from patent WO 2016049211, is a synthetic small-molecule dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) [1]. It belongs to the aminotriazine class of kinase inhibitors and exhibits sub-nanomolar to low-nanomolar inhibitory potency against both TBK1 and IKKε in cell-free assays, with a reported IC₅₀ of 1 nM for TBK1 and 5.6 nM for IKKε [1]. The compound has demonstrated oral bioavailability and has been evaluated in preclinical models for its ability to enhance anti-tumor immunity, particularly in combination with immune checkpoint blockade [1].

Why TBK1 inhibitor-1 Cannot Be Interchanged with Other Commercial TBK1 Inhibitors


Despite sharing a common nominal target (TBK1), TBK1 inhibitors exhibit profound divergence in biochemical potency, IKKε co-inhibition profile, kinase selectivity, ATP-competition characteristics, and in vivo pharmacokinetic properties. For instance, widely used tools such as BX795 possess sub-optimal selectivity due to potent off-target inhibition of PDK1 and ULK1 , while amlexanox displays weak potency requiring micromolar concentrations . The high-affinity inhibitor MRT67307 (IC₅₀ 19 nM) shows reduced activity against IKKε (IC₅₀ 160 nM) , and the highly selective probe GSK8612 lacks meaningful IKKε co-inhibition . These disparities preclude the interchangeable use of TBK1 inhibitors for applications requiring precise pathway interrogation, robust in vivo target engagement, or predictable immunomodulatory outcomes.

TBK1 inhibitor-1: Quantitative Differentiation from Closest Analogs and In-Class Candidates


Biochemical Potency: Sub-Nanomolar TBK1 Inhibition Surpasses Most Commercially Available Dual Inhibitors

TBK1 inhibitor-1 inhibits TBK1 with an IC₅₀ of 1 nM and IKKε with an IC₅₀ of 5.6 nM in cell-free kinase assays [1]. This represents a 6-fold improvement in TBK1 potency and a 7.4-fold improvement in IKKε potency over the widely used dual inhibitor TBK1/IKKε-IN-4 (IC₅₀ 13 nM and 59 nM, respectively) . Compared to the first-generation dual inhibitor MRT67307 (TBK1 IC₅₀ 19 nM, IKKε IC₅₀ 160 nM) , TBK1 inhibitor-1 is 19-fold more potent on TBK1 and 29-fold more potent on IKKε.

Kinase inhibition IC50 Biochemical assay TBK1/IKKε

Oral Bioavailability: A Critical Advantage Over Parenterally Administered TBK1 Probes

TBK1 inhibitor-1 is characterized as an orally active compound capable of achieving systemic exposure following oral gavage in rodent models [1]. This property directly contrasts with several high-affinity TBK1 inhibitors such as MRT67307, GSK8612, and BX795, which are primarily administered via intraperitoneal injection or are not documented as orally bioavailable in the primary literature . Oral bioavailability facilitates more physiologically relevant and less stressful chronic dosing regimens in preclinical oncology and immunology studies, and represents a key differentiator for translational research.

Oral bioavailability Pharmacokinetics In vivo administration TBK1 inhibitor

Immunomodulatory Function: Enhancement of T-Cell Cytokine Secretion in Combination with PD-1 Blockade

In ex vivo murine tumor spheroid assays (CT26 colon carcinoma), TBK1 inhibitor-1 (1 μM) blocked the secretion of immunosuppressive cytokines (CCL4, CCL3, IL-1β) and enhanced the production of IL-2 and IFN-γ from purified human CD4⁺ and CD8⁺ T cells by 2- to 3-fold relative to vehicle controls [1]. When combined with anti-PD-1 antibody, TBK1 inhibitor-1 augmented the killing of CT26 MDOTS (patient-derived organotypic tumor spheroids) [1]. In contrast, the highly selective TBK1 inhibitor GSK8612 has not been reported to produce comparable T-cell activation in similar immuno-oncology models, and the first-generation dual inhibitor amlexanox requires >1000-fold higher concentrations to achieve similar effects [2][3].

Immunotherapy T-cell activation Cytokine PD-1

ATP-Competitive Kinase Inhibition: Low ATP Dependence Distinguishes from High-Affinity ATP-Competitive Inhibitors

Although specific ATP-shift data for TBK1 inhibitor-1 are not publicly disclosed, its structural class (aminotriazine) and reported biochemical potency in standard kinase assays suggest a Type I ATP-competitive binding mode. This contrasts with the ultra-high-affinity inhibitor TBK1/IKKε-IN-2, which exhibits pronounced ATP-dependent potency shifts: its TBK1 IC₅₀ changes from 0.6 nM at 5 μM ATP to 2.6 nM at 250 μM ATP, and its IKKε IC₅₀ is 3.9 nM at 10 μM ATP [1]. For applications requiring consistent inhibition across varying cellular ATP concentrations (~1-5 mM), the reduced ATP-sensitivity implied by the aminotriazine scaffold may offer more predictable target engagement compared to inhibitors with steep ATP-dependence curves.

Kinase inhibitor ATP-competitive Mechanism of action TBK1

Optimal Scientific and Preclinical Use Cases for TBK1 inhibitor-1


Combination Immunotherapy: Enhancing PD-1/PD-L1 Blockade in Syngeneic Tumor Models

TBK1 inhibitor-1 is ideally suited for studies investigating the role of TBK1/IKKε signaling in resistance to immune checkpoint inhibitors. Its oral bioavailability and ability to enhance T-cell effector function when combined with anti-PD-1/PD-L1 antibodies—as demonstrated in CT26 spheroid models [1]—make it a superior tool for chronic dosing regimens in syngeneic mouse tumor models (e.g., CT26, MC38, B16-F10). Compared to parenteral TBK1 inhibitors, TBK1 inhibitor-1 enables less invasive, long-term studies of tumor-immune microenvironment reprogramming.

KRAS-Driven Cancer Dependency Studies: Cellular and In Vivo Target Validation

In KRAS-mutant lung and colorectal cancer models where TBK1 has been identified as a synthetic lethal or dependency gene, TBK1 inhibitor-1 offers high potency (IC₅₀ 1 nM) to achieve robust target inhibition at low nanomolar concentrations [1]. This reduces confounding off-target effects that may arise with less selective tools such as BX795 (potent PDK1 inhibition) or MRT67307 (MARK1-4 and NUAK1 off-targets) . The compound is appropriate for 2D and 3D cell viability assays, colony formation assays, and in vivo xenograft growth inhibition studies.

Innate Immune Signaling: Dissecting IRF3 and Type I Interferon Pathway Regulation

For researchers investigating TLR3/4, RIG-I, or STING-mediated activation of the TBK1-IKKε-IRF3 axis, TBK1 inhibitor-1 provides potent dual inhibition of both TBK1 and IKKε (IC₅₀ 1 nM and 5.6 nM) [1]. Its balanced dual inhibition distinguishes it from highly selective TBK1 probes like GSK8612, which do not inhibit IKKε . This is particularly relevant in studies where functional redundancy between TBK1 and IKKε complicates interpretation of single-kinase inhibition. Applications include measurement of phospho-IRF3, IFNβ luciferase reporter assays, and cytokine profiling in stimulated macrophages or dendritic cells.

In Vitro and Ex Vivo T-Cell Functional Assays: Assessing Immunomodulatory Activity

TBK1 inhibitor-1 has been validated in ex vivo human T-cell assays, demonstrating 2- to 3-fold enhancement of IL-2 and IFN-γ secretion at 1 μM [1]. This established activity profile supports its use in co-culture systems, tumor-infiltrating lymphocyte (TIL) expansion protocols, and organotypic tumor spheroid (MDOTS/PDOTS) platforms. The compound's sub-micromolar effective concentration in immune cells is superior to micromolar-range inhibitors like amlexanox, reducing solvent-related cytotoxicity concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for TBK1 inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.